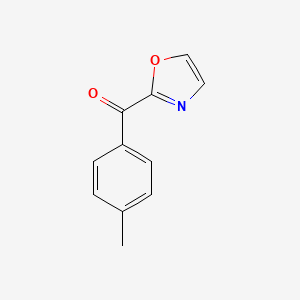

2-(4-Methylbenzoyl)oxazole

描述

Significance of Oxazole (B20620) Core Structures in Synthetic Methodologies

The oxazole nucleus is a versatile building block in organic synthesis. Its derivatives are key intermediates in the construction of more complex molecules, including natural products and pharmaceuticals. cymitquimica.comchemicalbook.com The oxazole ring can act as a masked functionality, for instance, as a precursor to amino ketones, amino acids, and peptides. pharmaguideline.com Furthermore, the predictable reactivity of the oxazole ring allows for regioselective functionalization, making it a valuable tool for synthetic chemists. The development of metal-catalyzed cross-coupling reactions involving oxazoles has further expanded their utility in creating complex molecular architectures. ontosight.ai

Overview of Strategic Approaches to Oxazole Construction

A variety of synthetic strategies have been developed to construct the oxazole ring, each with its own advantages and substrate scope. Some of the most classical and widely used methods include:

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of 2-acylamino ketones, typically promoted by dehydrating agents like sulfuric acid or phosphorus pentoxide, to yield 2,5-disubstituted oxazoles. nih.govcymitquimica.compharmaguideline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. chemicalbook.comcymitquimica.com It is a classic method for preparing 2,5-disubstituted oxazoles.

Van Leusen Oxazole Synthesis: This reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent under basic conditions. beilstein-journals.orgrsc.org The versatility of this method has made it popular in modern organic synthesis.

Bredereck Reaction: This approach utilizes the reaction of α-haloketones with amides to form oxazoles, offering a straightforward pathway to 2,4-disubstituted derivatives.

Metal-Catalyzed Syntheses: Modern synthetic chemistry has seen the emergence of various metal-catalyzed reactions for oxazole synthesis. These methods, often employing catalysts based on palladium, copper, or gold, allow for high efficiency and regioselectivity in the construction of the oxazole core from a range of starting materials. ontosight.airesearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHXFYFKFOZIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642070 | |

| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-59-6 | |

| Record name | (4-Methylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 4 Methylbenzoyl Oxazole

Ring-Opening and Rearrangement Reactions of 2-(4-Methylbenzoyl)oxazole

The oxazole (B20620) ring, being an electron-rich five-membered heterocycle, is susceptible to cleavage under certain thermal, photochemical, or catalytic conditions. The presence of the 4-methylbenzoyl group at the 2-position significantly influences the electronic properties of the ring and can dictate the course of these reactions.

Another potential isomerization pathway could involve photochemical rearrangement. Irradiation of oxazoles can lead to the formation of isomeric oxazoles or other heterocyclic systems through complex mechanistic pathways involving cleavage of the C-O or N-C bonds of the oxazole ring.

The stability of the oxazole ring is sensitive to the reaction conditions, particularly the pH. Both acidic and basic environments can promote the degradation of this compound, primarily through hydrolytic ring-opening.

Under acidic conditions , the nitrogen atom of the oxazole ring is likely to be protonated, which activates the ring towards nucleophilic attack by water. This would lead to the cleavage of the C2-N3 bond, followed by further hydrolysis to yield 4-methylbenzoic acid and an amino-carbonyl compound. The general mechanism for acid-catalyzed hydrolysis of related heterocycles involves initial protonation of the heteroatom, followed by addition of water and subsequent ring cleavage.

In basic media , the oxazole ring can also undergo hydrolytic cleavage. The attack of a hydroxide (B78521) ion at the C2 position would initiate the ring-opening process, ultimately leading to the formation of the corresponding carboxylate (4-methylbenzoate) and other degradation products. The rate and extent of degradation would be dependent on the concentration of the base and the temperature.

It is important to note that the presence of the benzoyl group at the C2 position can influence the susceptibility of the ring to both acidic and basic hydrolysis compared to unsubstituted or alkyl-substituted oxazoles.

| Condition | Potential Degradation Products |

| Acidic Hydrolysis | 4-Methylbenzoic acid, Amino-carbonyl compounds |

| Basic Hydrolysis | Sodium 4-methylbenzoate (if NaOH is used), Ammonia |

Computational Chemistry and Theoretical Studies of 2 4 Methylbenzoyl Oxazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules. nih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G**, are frequently employed to model the behavior of benzoxazole (B165842) derivatives. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of 2-(4-methylbenzoyl)oxazole can be understood by analyzing its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For similar benzoxazole derivatives, DFT calculations have shown that the HOMO is typically distributed over the benzoxazole ring system, while the LUMO is often localized on the benzoyl moiety. This distribution dictates the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 1: Representative Frontier Molecular Orbital Energies for an Oxazole (B20620) Derivative

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.60 |

| Energy Gap (ΔE) | 4.60 |

Note: These are representative values based on DFT calculations of similar benzoxazole derivatives and are intended for illustrative purposes. researchgate.net

Prediction of Molecular Geometry and Conformational Landscape

DFT calculations are highly effective in predicting the three-dimensional structure of molecules with a high degree of accuracy. For this compound, theoretical calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

The conformational landscape of this compound is primarily defined by the rotational barrier around the single bond connecting the oxazole ring and the benzoyl group. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer and any transitional states.

Table 2: Representative Predicted Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (oxazole) | 1.37 | C-O-C (oxazole) |

| C=N (oxazole) | 1.31 | O-C=N (oxazole) |

| C-C (inter-ring) | 1.48 | C-C-C (inter-ring) |

| C=O (benzoyl) | 1.22 | C-C=O (benzoyl) |

Note: These values are illustrative and based on typical bond lengths and angles for similar heterocyclic compounds. nih.gov

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors are instrumental in predicting how this compound will interact with other chemical species. researchgate.net

Table 3: Representative Chemical Reactivity Descriptors for an Oxazole Derivative

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.90 |

| Global Hardness (η) | 2.30 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.31 |

Note: These values are calculated from the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Ab Initio and Multi-Reference Calculations

For a more detailed understanding of the electronic structure, especially in cases where electron correlation is significant, ab initio and multi-reference methods are employed.

Assessment of Diradical Character and Ring Stability

While oxazole rings are generally stable, computational methods can be used to investigate any potential diradical character, which could be related to instability under certain conditions. researchgate.net Methods like the Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MRCI) can provide a more accurate description of the electronic wave function than single-reference methods like DFT, especially for systems with low-lying excited states or significant static correlation. For similar heterocyclic systems, the diradical character is often found to be very small, indicating a stable, closed-shell electronic structure. researchgate.net

Exploration of Electronic Configurations

Multi-reference calculations allow for the exploration of various electronic configurations beyond the ground state. This is crucial for understanding the photophysical properties of this compound, such as its absorption and emission spectra. By calculating the energies of excited states, it is possible to predict the nature of electronic transitions (e.g., n→π* or π→π*) and to rationalize the observed spectroscopic data.

Theoretical Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to model the potential chemical transformations of this compound. The synthesis of the oxazole ring itself is a primary area of theoretical investigation. Methods like the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, and the Van Leusen oxazole synthesis, a [3+2] cycloaddition using tosylmethylisocyanide (TosMIC), are well-established routes. wikipedia.orgnih.govnih.govmdpi.com Theoretical models of these reactions elucidate the step-by-step formation of the oxazole ring, identifying key intermediates and the influence of catalysts and reaction conditions. nih.govresearchgate.netorganic-chemistry.org

Beyond its synthesis, the reactivity of the constituted this compound can be predicted. For instance, drawing parallels with theoretical studies on similar aromatic compounds, such as 2-methylbenzothiazole, it is plausible to model the oxidation of the methyl group on the benzoyl ring. Such a reaction would likely proceed through a complex, multi-stage mechanism involving hydrogen abstraction by radicals like the hydroxyl radical (OH), followed by interactions with molecular oxygen and other atmospheric species. nih.gov Computational models can map out these intricate pathways, providing a theoretical basis for understanding the compound's stability and degradation.

Transition State Characterization

At the heart of understanding reaction rates and mechanisms lies the characterization of transition states—the high-energy configurations that molecules must pass through to transform from reactants to products. wikipedia.org For the synthesis of the oxazole ring in compounds like this compound, theoretical calculations can pinpoint the geometry and energy of these fleeting structures. In a Robinson-Gabriel type synthesis, for example, the transition state for the cyclization step would involve the formation of a new carbon-oxygen bond, while the subsequent dehydration step would have its own distinct transition state. wikipedia.orgresearchgate.net

Similarly, for reactions such as the predicted oxidation of the methyl group, each step in the proposed mechanism, from the initial hydrogen abstraction to subsequent radical additions, would be associated with a specific transition state. nih.gov Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energetic barriers associated with these transition states, thereby predicting the feasibility and kinetics of a given reaction pathway. nih.gov

Energy Profiles of Transformations

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. These profiles map the potential energy of the system against the reaction coordinate, highlighting the relative energies of reactants, intermediates, transition states, and products.

Table 1: Hypothetical Energy Profile for the Oxidation of the Methyl Group on this compound

| Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH radical | 0.0 |

| Transition State 1 | H-abstraction from the methyl group | +5.2 |

| Intermediate 1 | Benzyl-type radical + H₂O | -15.7 |

| Transition State 2 | Addition of O₂ | -10.1 |

| Intermediate 2 | Peroxy radical | -28.4 |

| ... | Subsequent reaction steps... | ... |

| Products | 2-(4-Carboxybenzoyl)oxazole (or other oxidized products) | < 0 (overall exothermic) |

This table is a hypothetical representation based on analogous reactions and is intended for illustrative purposes.

Intermolecular Interactions and Aggregation Behavior

The physical properties and biological activity of a molecule are heavily influenced by how it interacts with itself and its environment. Computational studies can shed light on the non-covalent interactions that govern the behavior of this compound.

Hydrogen Bonding in Oxazole Systems

The oxazole ring possesses distinct sites for hydrogen bonding. mdpi.com The nitrogen atom, with its lone pair of electrons, acts as a hydrogen bond acceptor. researchgate.netacs.org Conversely, while the oxazole ring itself lacks a classic hydrogen bond donor, the C-H bonds can participate in weaker C-H···O or C-H···N interactions. Theoretical studies on similar azole systems have shown that the nitrogen atom is generally a stronger hydrogen bond acceptor than the oxygen atom in the ring. researchgate.net

In the context of this compound, the carbonyl oxygen of the benzoyl group introduces another potent hydrogen bond acceptor site. Computational models can quantify the strength of these potential hydrogen bonds, which are crucial for predicting the compound's solubility and its ability to bind to biological targets like enzymes. nih.govacs.org The relative strength of these interactions can be estimated through methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

Table 2: Predicted Hydrogen Bonding Capabilities

| Interaction Type | Donor/Acceptor Role of this compound | Estimated Strength |

| N···H-X | Oxazole nitrogen as H-bond acceptor | Moderate |

| O=C···H-X | Carbonyl oxygen as H-bond acceptor | Strong |

| O(ring)···H-X | Oxazole oxygen as H-bond acceptor | Weak |

| C-H···Y | Aromatic C-H as H-bond donor | Very Weak |

Estimated strengths are relative and based on general principles of hydrogen bonding in heterocyclic systems.

Van der Waals Complexes

Van der Waals forces, encompassing dispersion forces (London forces) and dipole-dipole interactions, are fundamental to molecular recognition and aggregation. libretexts.orgwikipedia.org For an aromatic molecule like this compound, these forces are significant. The planar aromatic rings can stack upon one another, stabilized by π-π interactions, which are a form of van der Waals force.

Theoretical studies on oxazole have demonstrated its ability to form van der Waals complexes with various molecules, including atmospheric gases. researchgate.net These studies calculate the binding energies and equilibrium structures of such complexes, revealing that dispersion forces are often the dominant stabilizing factor. smu.edu Computational analysis can map the electron density of this compound to predict how it will interact with other molecules, identifying regions of attractive and repulsive forces that dictate the geometry of van der Waals complexes. smu.eduresearchgate.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has been conducted to gather information for an article on the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound. The intended article was structured to cover detailed analyses using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as per the specified outline.

Despite extensive searches for experimental and theoretical data pertaining to "(4-methylphenyl)(oxazol-2-yl)methanone," the synonym for this compound, no specific spectroscopic information such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), or IR spectra for this exact compound could be located. The search included queries for its synthesis and characterization, as such reports are typically the primary source for this type of data.

The search results yielded information on structurally related but distinct compounds, including:

Derivatives of isoxazole, a constitutional isomer of oxazole.

Compounds containing a 4-methylphenyl group attached to other heterocyclic rings like triazoles or oxadiazoles.

Benzoxazole derivatives, which feature a fused ring system.

However, none of the retrieved sources provide the specific spectroscopic data required to analyze the proton and carbon signals of the oxazole ring and the 4-methylbenzoyl moiety of this compound, nor its characteristic vibrational frequencies. Furthermore, no publications detailing the theoretical vibrational analysis or computational studies on this particular molecule were found.

Consequently, due to the absence of the necessary scientific data, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection. The creation of data tables and detailed research findings is unachievable without access to the foundational experimental or theoretical results for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The typical fragmentation patterns of organic molecules in mass spectrometry are influenced by the stability of the resulting fragment ions chemguide.co.uklibretexts.org. For 2-(4-Methylbenzoyl)oxazole, under electron ionization (EI), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for related 2-arene-2-oxazolines, which can be protonated at the nitrogen atom, have been identified through electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies. These pathways include the formation of benzoylium and nitrilium ions nih.gov.

For this compound, likely fragmentation would involve the cleavage of the bond between the carbonyl group and the oxazole (B20620) ring, or cleavage within the oxazole ring itself. The stability of the 4-methylbenzoyl (p-toluoyl) cation would likely lead to a prominent peak at m/z 119. Another significant fragmentation could involve the loss of CO, leading to a fragment ion. The fragmentation of the oxazole ring is more complex but would produce characteristic smaller ions. A detailed analysis of the fragmentation of related heterocyclic systems, such as pyridazino-indoles and pyridazino-quinolines, has shown that cross-ring cleavages are common and provide valuable structural information nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise details about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Bond lengths and angles within the oxazole ring are expected to be consistent with those observed in other oxazole derivatives. The geometry of the oxazole ring is typically planar, with characteristic bond lengths that reflect the aromatic nature of the ring Current time information in Bangalore, IN..

Table 1: Representative Bond Lengths and Angles for an Oxazole Ring (from related structures)

| Bond/Angle | Typical Value |

| C=N | ~1.36 Å |

| C-O | ~1.37 Å |

| C-C (in ring) | ~1.39 Å |

| O-C=N | ~105° |

| C-N=C | ~109° |

| C-O-C | ~103° |

Note: These are generalized values and the actual values for this compound may vary.

Combined Experimental and Theoretical Spectroscopic Investigations

The synergy between experimental spectroscopic data and theoretical calculations, typically using Density Functional Theory (DFT), provides a powerful tool for the detailed structural and electronic characterization of molecules. Such studies on related heterocyclic compounds have demonstrated excellent agreement between calculated and experimental vibrational spectra (FT-IR and Raman), UV-Vis spectra, and NMR chemical shifts nih.gov.

For this compound, a combined experimental and theoretical approach would involve optimizing the molecular geometry using a suitable DFT method (e.g., B3LYP) and basis set. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray data if available. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and interpret the UV-Vis absorption spectrum, providing insights into the molecular orbitals involved. Such computational studies have been successfully applied to understand the photophysical properties of other oxazole-containing fluorescent compounds nih.gov.

Derivatization and Functionalization Strategies of 2 4 Methylbenzoyl Oxazole

Modification of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, possesses distinct reactivity patterns influenced by the presence of the two heteroatoms and the strongly electron-withdrawing 2-acyl substituent. This substituent deactivates the ring towards traditional electrophilic aromatic substitution but activates it for other modes of functionalization.

The most prevalent strategy for introducing substituents onto the oxazole ring of 2-acyloxazoles involves metallation, followed by quenching with an electrophile. The hydrogen atoms on the oxazole ring exhibit different levels of acidity, with the order being C2 > C5 > C4. tandfonline.com Since the C2 position is already substituted in the parent molecule, deprotonation occurs preferentially at the C5 position, which is the most acidic and nucleophilic of the remaining sites. researchgate.net

This transformation is typically achieved using strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures to generate a 5-lithio-oxazole intermediate. This highly reactive species can then react with a wide range of electrophiles to install new functional groups at the C5 position. researchgate.netpharmaguideline.com This method provides a reliable and regioselective route to 2,5-disubstituted oxazoles.

| Reaction Type | Reagent(s) | Position of Modification | General Product Structure |

| Carboxylation | 1. n-BuLi2. CO₂ | C5 | 2-(4-Methylbenzoyl)oxazole-5-carboxylic acid |

| Alkylation | 1. n-BuLi2. R-X (e.g., CH₃I) | C5 | 5-Alkyl-2-(4-methylbenzoyl)oxazole |

| Silylation | 1. n-BuLi2. R₃SiCl (e.g., TMSCl) | C5 | 5-Silyl-2-(4-methylbenzoyl)oxazole |

| Halogenation | 1. n-BuLi2. C₂Cl₆ or Br₂ | C5 | 5-Halo-2-(4-methylbenzoyl)oxazole |

Table 1: Examples of C5-position functionalization of this compound via lithiation.

While less common than substitution, the oxazole ring can theoretically undergo transformations that alter its core structure. These include heteroatom doping, where one of the existing atoms is replaced, and ring expansion reactions. For instance, oxazoles can be converted to other five-membered heterocycles such as thiazoles or imidazoles under specific conditions, often involving nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Ring expansion of oxazoles to six-membered rings like pyridines can also be achieved through cycloaddition reactions. pharmaguideline.comorganic-chemistry.org The oxazole can act as a diene in a Diels-Alder reaction with a suitable dienophile. The resulting bicyclic adduct is often unstable and can rearrange, eliminating the oxygen bridge to form a substituted pyridine (B92270). pharmaguideline.com Another potential, though less documented for this specific substrate, is the ring expansion of an N-acylaziridine precursor, which can yield an oxazole. organic-chemistry.org These methods, while powerful, are less explored for post-synthetic modification of a pre-formed stable molecule like this compound and are more common in de novo synthesis strategies.

Functionalization of the 4-Methylbenzoyl Moiety

The 4-methylbenzoyl portion of the molecule offers two primary sites for functionalization: the aromatic ring and the carbonyl group.

The benzene (B151609) ring of the 4-methylbenzoyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgdalalinstitute.com The regiochemical outcome of this reaction is dictated by the directing effects of the two existing substituents: the methyl group (-CH₃) and the acyl group (-C(O)R).

| Reaction Type | Reagent(s) | Position of Modification | General Product Structure |

| Nitration | HNO₃, H₂SO₄ | C3 and/or C5 | 2-(3-Nitro-4-methylbenzoyl)oxazole |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | C3 and/or C5 | 2-(3-Bromo-4-methylbenzoyl)oxazole |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C3 and/or C5 | 2-(3-Alkyl-4-methylbenzoyl)oxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 and/or C5 | 2-(3-Acyl-4-methylbenzoyl)oxazole |

Table 2: Examples of electrophilic substitution on the 4-methylbenzoyl moiety.

The ketone carbonyl group is a highly versatile functional handle that readily undergoes nucleophilic addition reactions. masterorganicchemistry.compressbooks.pub This allows for the transformation of the carbonyl into a variety of other functional groups, fundamentally altering the molecule's structure and properties.

Standard reducing agents can convert the ketone to a secondary alcohol. Furthermore, the addition of organometallic reagents, such as Grignard reagents, provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols. leah4sci.comyoutube.com

| Reaction Type | Reagent(s) | Resulting Functional Group | General Product Structure |

| Reduction | NaBH₄, MeOH | Secondary Alcohol | [Hydroxy(4-methylphenyl)methyl]oxazole |

| Grignard Addition | 1. R-MgBr, Et₂O2. H₃O⁺ | Tertiary Alcohol | [Alkyl(hydroxy)(4-methylphenyl)methyl]oxazole |

| Wittig Reaction | Ph₃P=CHR | Alkene | 2-[1-(4-Methylphenyl)alkenyl]oxazole |

| Reductive Amination | 1. R-NH₂2. NaBH₃CN | Amine | [Amino(4-methylphenyl)methyl]oxazole |

Table 3: Examples of derivatization via modification of the carbonyl group.

Regioselective Derivatization Approaches

Achieving regioselectivity in the derivatization of this compound hinges on the careful choice of reagents and reaction conditions, which exploits the differential reactivity of the oxazole and benzoyl rings.

Reaction at the Oxazole Ring: To selectively functionalize the oxazole ring, conditions that favor deprotonation are employed. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or organolithium reagents such as n-BuLi at low temperatures will selectively remove the most acidic proton at the C5 position of the oxazole ring. researchgate.netpharmaguideline.com Subsequent reaction with an electrophile ensures that modification occurs exclusively at this site, leaving the benzoyl moiety untouched.

Reaction at the Benzoyl Ring: Conversely, to target the aromatic benzoyl ring, electrophilic aromatic substitution conditions are required. The use of a strong acid or Lewis acid catalyst (e.g., H₂SO₄, AlCl₃) generates a potent electrophile (e.g., NO₂⁺, Br⁺) that will preferentially attack the electron-rich positions of the benzoyl ring. wikipedia.orgmasterorganicchemistry.com Under these acidic conditions, the oxazole nitrogen is likely protonated, further deactivating the heterocyclic ring and preventing it from competing in the reaction. The substitution will be directed to the C3 and C5 positions by the activating methyl group.

By selecting between organometallic/basic conditions and electrophilic/acidic conditions, one can selectively direct functionalization to either the oxazole or the benzoyl portion of the molecule with high predictability.

Design and Synthesis of Multi-Substituted Oxazole Derivatives

The strategic derivatization of the this compound core is a key area of research for developing novel compounds with tailored electronic and biological properties. The design of multi-substituted oxazole derivatives often involves the introduction of various functional groups at the C4 and C5 positions of the oxazole ring, as well as modifications to the 4-methylbenzoyl moiety. These modifications are achieved through a variety of synthetic strategies, including palladium-catalyzed cross-coupling reactions and other functionalization techniques.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex molecules, and their application to azole chemistry has enabled the chemoselective preparation of highly functionalized derivatives. researchgate.net For a starting material like this compound, derivatization can be envisioned through the introduction of leaving groups, such as halogens, at specific positions on the oxazole ring, which can then participate in cross-coupling reactions.

One common approach involves the synthesis of a halogenated oxazole precursor, which can then be coupled with a variety of partners. For instance, the metalation of an oxazole at the C2 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile, is a known method. However, for a molecule already substituted at the C2 position, functionalization would need to be directed to other sites on the heterocycle.

A plausible strategy for the derivatization of this compound would involve the synthesis of 4- or 5-halo-2-(4-methylbenzoyl)oxazole intermediates. These halogenated derivatives can then serve as versatile handles for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.

For example, the synthesis of a 4-bromo-2-(4-methylbenzoyl)oxazole would allow for subsequent coupling with various boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups at the C4 position. Similarly, a 5-iodo-2-(4-methylbenzoyl)oxazole could be used in Sonogashira couplings to install alkyne functionalities. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The following table outlines a hypothetical, yet scientifically grounded, synthetic pathway for the derivatization of this compound based on known palladium-catalyzed reactions for similar azole systems. researchgate.net

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale/Reference |

| 1 | Halogenation | This compound | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), suitable solvent | 4-Bromo-2-(4-methylbenzoyl)oxazole or 5-Iodo-2-(4-methylbenzoyl)oxazole | Electrophilic halogenation of the oxazole ring. |

| 2 | Suzuki Coupling | 4-Bromo-2-(4-methylbenzoyl)oxazole | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/Ethanol (B145695)/Water) | 4-Aryl-2-(4-methylbenzoyl)oxazole | Introduction of an aryl group at the C4 position. researchgate.net |

| 3 | Sonogashira Coupling | 5-Iodo-2-(4-methylbenzoyl)oxazole | Terminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF) | 5-Alkynyl-2-(4-methylbenzoyl)oxazole | Introduction of an alkynyl group at the C5 position. |

| 4 | Heck Coupling | 4-Bromo-2-(4-methylbenzoyl)oxazole | Alkene, Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N), solvent (e.g., DMF) | 4-Alkenyl-2-(4-methylbenzoyl)oxazole | Introduction of an alkenyl group at the C4 position. clockss.org |

Further functionalization could also target the methyl group of the benzoyl moiety. For example, oxidation of the methyl group to a carboxylic acid would provide a handle for amide coupling reactions, thereby expanding the diversity of accessible derivatives.

The successful synthesis and characterization of these new multi-substituted oxazole derivatives would rely on a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structures and purity. The development of these synthetic strategies is crucial for exploring the structure-activity relationships of this class of compounds and for the design of new materials and potential therapeutic agents.

Role of 2 4 Methylbenzoyl Oxazole in Advanced Organic Synthesis

Utilization as a Precursor for Complex Heterocyclic Architectures

The 2-aroyloxazole scaffold is a valuable synthon for the construction of more intricate heterocyclic systems. The oxazole (B20620) ring itself can undergo a variety of chemical transformations, acting as a masked functionality that can be converted into other cyclic structures. The presence of the 2-acyl group modulates the ring's reactivity and provides a handle for further synthetic elaboration. acs.org

One of the most powerful applications of oxazoles in synthesis is their participation in cycloaddition reactions. The oxazole ring can function as a diene component in [4+2] Diels-Alder reactions, particularly when the ring is activated by electron-donating substituents. pharmaguideline.com Following cycloaddition with a suitable dienophile (e.g., an alkyne or alkene), the initial adduct often undergoes a retro-Diels-Alder reaction with extrusion of a small molecule, leading to the formation of a new, more complex heterocyclic or carbocyclic system. For instance, reaction with an alkyne can yield highly substituted pyridine (B92270) derivatives.

Furthermore, the oxazole ring can be involved in ring-opening and recyclization cascades. Under specific conditions, nucleophilic attack can cleave the ring, generating an intermediate that can be trapped and cyclized to form different heterocycles. researchgate.netpharmaguideline.com The 2-acyl group in 2-(4-Methylbenzoyl)oxazole makes the C2 position susceptible to nucleophilic attack, potentially initiating such transformation pathways. These strategies allow chemists to leverage the stability of the oxazole during initial synthetic steps and then convert it into a different core structure at a later stage, providing access to a wide range of complex molecules.

Table 1: Representative Transformations of the Oxazole Ring for Heterocyclic Synthesis This table illustrates general reaction types applicable to the this compound scaffold.

| Reaction Type | Reactant Partner | Resulting Heterocyclic Core | Description |

|---|---|---|---|

| [4+2] Cycloaddition | Alkyne | Pyridine | The oxazole acts as a diene, and the resulting bicyclic adduct rearranges to a substituted pyridine. pharmaguideline.com |

| [4+2] Cycloaddition | Alkene | Dihydropyridine | Similar to the reaction with alkynes, this pathway leads to partially saturated pyridine rings. |

| [3+2] Cycloaddition | Dipolarophile | Furan (B31954) or Pyrrole | The oxazole can act as a 1,3-dipole synthon under certain conditions to construct other five-membered rings. |

| Ring-Opening/Recyclization | Ammonia/Formamide | Imidazole (B134444) | Nucleophilic attack can lead to ring cleavage, followed by recyclization to form an imidazole ring. pharmaguideline.com |

Integration into Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all starting materials, are a cornerstone of modern medicinal chemistry and diversity-oriented synthesis (DOS). nih.govmdpi.com These reactions are highly atom-economical and allow for the rapid generation of large libraries of complex molecules from simple precursors. frontiersin.org this compound possesses distinct functional handles that make it an attractive candidate for integration into MCRs.

The two primary reactive sites for MCRs are the benzoyl carbonyl group and the oxazole ring itself.

Reactions involving the Carbonyl Group: The ketone functionality can participate in a range of well-known MCRs. For example, in a Ugi four-component reaction , a ketone, an amine, a carboxylic acid, and an isocyanide can condense to form an α-acylamino amide. By incorporating this compound as the ketone component, complex products bearing a pendant oxazole moiety can be synthesized in a single step. Similarly, it could be a substrate in the Strecker reaction (with an amine and cyanide source) to produce α-aminonitriles, which are precursors to valuable α-amino acids.

Reactions involving the Oxazole Ring: As mentioned previously, the oxazole can act as the diene in Diels-Alder reactions. This reactivity can be harnessed in an MCR context where the dienophile is generated in situ, or where the initial cycloadduct is trapped by a third component, leading to a rapid increase in molecular complexity.

The ability to use this compound in these varied MCRs allows for the creation of diverse molecular scaffolds, where the substitution pattern can be easily modified by simply changing the other components in the reaction. This approach is highly valuable for generating compound libraries for drug discovery and chemical biology. cam.ac.uk

Table 2: Potential Multi-Component Reactions (MCRs) Involving a 2-Aroyl-Oxazole Scaffold This table outlines theoretical MCR pathways to demonstrate the potential for generating molecular diversity.

| MCR Name | Key Reactants | Role of 2-Aroyl-Oxazole | Resulting Structure |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Ketone Component | α-Acylamino amide with a 2-oxazolyl substituent. |

| Strecker Synthesis | Amine, Cyanide Source | Ketone Component | α-Aminonitrile precursor with a 2-oxazolyl substituent. |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | (Theoretically as a β-ketoester analogue) | Dihydropyridine derivatives. mdpi.com |

| Diels-Alder-based MCR | In situ generated Dienophile | Diene Component | Complex polycyclic systems incorporating a pyridine or furan ring. |

Application in the Construction of Functional Materials (e.g., MOFs)

Functional materials, particularly Metal-Organic Frameworks (MOFs), are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. nih.govossila.com The choice of the organic ligand is critical as it dictates the topology, porosity, and chemical properties of the resulting framework. Azole-based heterocycles, including imidazoles, triazoles, and oxadiazoles, are widely employed as ligands in MOF synthesis due to their structural rigidity and the excellent coordinating ability of their nitrogen atoms. mdpi.comrsc.orgfau.de

This compound is an excellent candidate for use as a ligand in the synthesis of MOFs and other coordination polymers. Its structure contains two potential coordination sites that can work in concert to bind metal ions:

The Nitrogen Atom (N3) of the Oxazole Ring: This sp²-hybridized nitrogen has a lone pair of electrons that can readily coordinate to a metal center.

The Oxygen Atom of the Benzoyl Carbonyl Group: The carbonyl oxygen also possesses lone pairs and can act as a Lewis base to bind to a metal ion.

The spatial arrangement of these two atoms allows this compound to act as a bidentate chelating ligand , forming a stable five-membered ring with a coordinated metal ion. This chelation effect enhances the stability of the resulting metal-ligand connection, which is a desirable feature for constructing robust frameworks. The potential for 2-acyl-substituted azolines to act as effective ligands has been demonstrated through the synthesis and characterization of metal complexes, such as with Cu(II). nih.gov

By using this compound as a linker, a variety of MOF architectures with different dimensionalities (1D, 2D, or 3D) could be constructed depending on the coordination geometry of the chosen metal ion and the reaction conditions. The inherent properties of the ligand, such as the aromatic surfaces of the oxazole and tolyl groups, would line the pores of the resulting MOF, influencing its properties for applications like gas storage, separation, or catalysis.

Table 3: Potential Coordination Modes of this compound in Functional Materials

| Metal Ion Example | Coordination Mode | Potential Framework Dimensionality |

|---|---|---|

| Cu(II), Zn(II) | Bidentate Chelating (N, O) | 1D Chains, 2D Layers, or 3D Frameworks |

| Pd(II), Pt(II) | Monodentate (N-coordination) | Discrete Complexes or 1D Polymers |

| Lanthanides (e.g., Eu(III), Tb(III)) | Bidentate Chelating (N, O) | Luminescent 3D Frameworks |

| Zr(IV) | (As part of a larger carboxylated analogue) | Highly stable 3D Frameworks (UiO-type) |

常见问题

Q. What are the standard synthetic routes for 2-(4-Methylbenzoyl)oxazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Route 1: Chloromethylation of oxazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂), yielding ~65% product. This method prioritizes regioselectivity and stability of intermediates ().

- Route 2: Condensation of substituted benzaldehydes with triazole derivatives under reflux in ethanol, with glacial acetic acid as a catalyst. Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry) and reaction duration (4–18 hours) to enhance yields ().

- Route 3: Cyclization of nitrobenzaldehyde derivatives with dimethyl aminoacetal under acidic conditions (H₂SO₄/P₂O₅), followed by neutralization. This method requires precise temperature control (180°C) to avoid side reactions ().

Key Optimization Parameters:

- Catalyst selection (Lewis acids vs. protic acids).

- Solvent polarity (DMSO for high-temperature reactions vs. ethanol for milder conditions).

- Post-synthetic purification via recrystallization (ethanol/water mixtures) to isolate high-purity crystals.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) ().

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity. Coupling patterns resolve substitution on the benzoyl group ().

- X-ray Crystallography: Determines molecular geometry (e.g., dihedral angles between aromatic rings, H-bonding networks). SHELX software is commonly used for refinement ().

- Elemental Analysis: Validates purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., deviations <0.3% indicate high purity) ().

Advanced Research Questions

Q. How do computational methods like DFT elucidate the photophysical behavior of this compound derivatives?

Methodological Answer:

- ESIPT Analysis: Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level models excited-state intramolecular proton transfer (ESIPT). Charge transfer character and aromaticity in the S₁ state are evaluated to predict fluorescence emission wavelengths ().

- Functional Comparison: Hybrid functionals (B3LYP, PBE0) accurately reproduce experimental emission energies, while range-separated functionals (CAM-B3LYP) may overestimate them ().

- Reaction Barriers: Potential energy surface scans identify proton-transfer barriers (e.g., >10 kcal/mol in benzannulated derivatives), explaining suppressed ESIPT in extended π-systems ().

Application Example:

Benzannulation at the oxazole moiety minimally shifts emission wavelengths but increases energy barriers due to altered charge distribution, guiding fluorophore design ().

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Assay Standardization: Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., CLSI M27-A3 guidelines for antifungal activity) ().

- Structural-Activity Relationships (SAR): Vary substituents (e.g., halogenation at the para position) to isolate contributions to bioactivity. For example:

- Metabolic Stability Testing: Evaluate half-life in microsomal assays to distinguish intrinsic activity from pharmacokinetic effects ().

Q. How can crystallographic data resolve discrepancies in structural assignments of methyl-substituted oxazole isomers?

Methodological Answer:

- Isomer Differentiation: Single-crystal X-ray diffraction distinguishes 2-, 4-, and 5-methyl isomers via:

- Microwave Spectroscopy: Rotational constants (e.g., 14N nuclear quadrupole coupling) validate gas-phase structures, complementing solid-state data ().

Case Study:

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole crystallizes in a monoclinic system (P2₁/c), with intermolecular O–H⋯O bonds stabilizing the lattice ().

Q. What methodologies address challenges in synthesizing chiral oxazole derivatives?

Methodological Answer:

- Asymmetric Catalysis: Use chiral Lewis acids (e.g., (S)-BINOL-phosphoric acid) to induce enantioselectivity during cyclization ().

- Chiral Pool Synthesis: Start with enantiopure precursors (e.g., L-amino acids) to control stereochemistry ().

- Dynamic Resolution: Racemic mixtures are resolved via enzyme-mediated kinetic resolution (e.g., lipases in organic solvents) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。